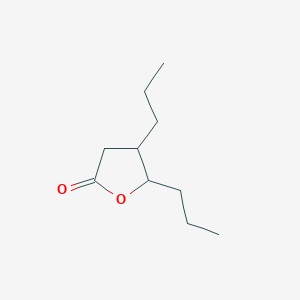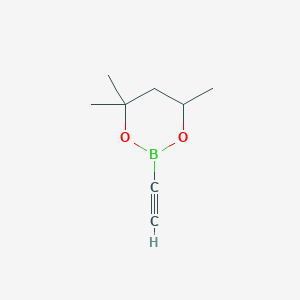
2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane is an organoboron compound with the molecular formula C8H13BO2. This compound is known for its unique structure, which includes a boron atom integrated into a dioxaborinane ring. It has applications in various fields, including organic synthesis and catalysis .
準備方法
Synthetic Routes and Reaction Conditions
2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane can be synthesized through several methods. One common approach involves the reaction of 4,4,6-trimethyl-1,3,2-dioxaborinane with ethynyl magnesium bromide under controlled conditions . The reaction typically requires an inert atmosphere and a temperature range of -78°C to 0°C to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
化学反応の分析
Types of Reactions
2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert it into boron-containing alcohols or alkanes.
Substitution: It can participate in substitution reactions, where the ethynyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions include boronic acids, boronates, alcohols, and substituted dioxaborinanes .
科学的研究の応用
2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in drug development and as a probe in biological assays.
Medicine: Research is ongoing into its use in developing boron-containing drugs with unique pharmacological properties.
作用機序
The mechanism by which 2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane exerts its effects involves its ability to form stable complexes with other molecules. The boron atom in the dioxaborinane ring can coordinate with various ligands, facilitating reactions such as cross-coupling and catalysis. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a versatile intermediate in chemical transformations .
類似化合物との比較
Similar Compounds
- 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane
- 2,4,6-Trimethyl-1,3,2-dioxaborinane
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to its ethynyl group, which imparts distinct reactivity compared to its vinyl and alkyl analogs. This unique structure allows it to participate in a broader range of chemical reactions, making it a valuable compound in both research and industrial applications .
特性
CAS番号 |
13722-63-9 |
|---|---|
分子式 |
C8H13BO2 |
分子量 |
152.00 g/mol |
IUPAC名 |
2-ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C8H13BO2/c1-5-9-10-7(2)6-8(3,4)11-9/h1,7H,6H2,2-4H3 |
InChIキー |
RRHCCOMWBPRIDB-UHFFFAOYSA-N |
正規SMILES |
B1(OC(CC(O1)(C)C)C)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14719300.png)
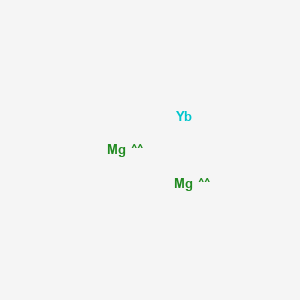
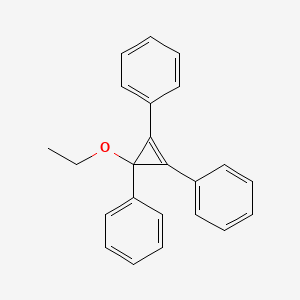

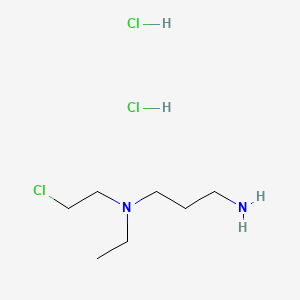
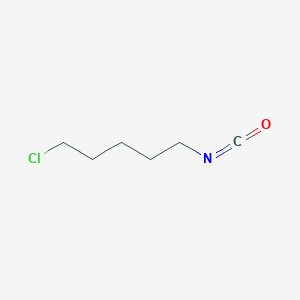
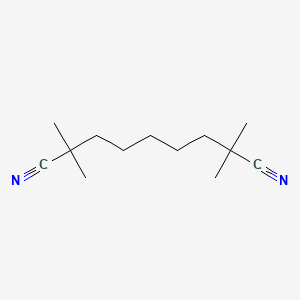
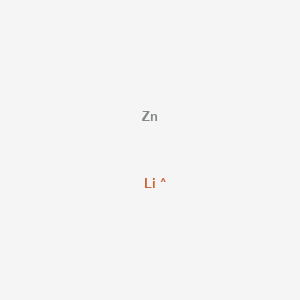
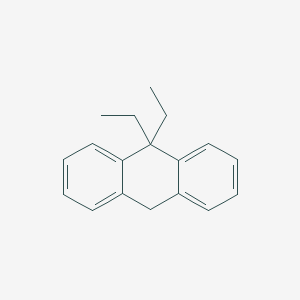
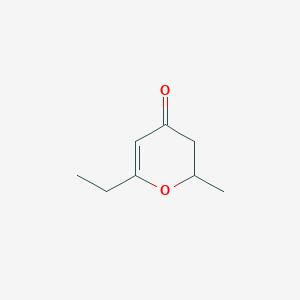
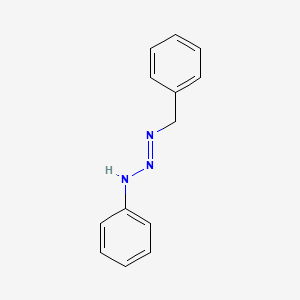
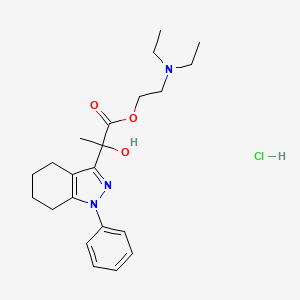
![3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride](/img/structure/B14719377.png)
